molecular formula C10H15N3O B2556607 3-(Cyclopentylamino)-1-methylpyrazin-2-one CAS No. 1341338-78-0

3-(Cyclopentylamino)-1-methylpyrazin-2-one

Cat. No. B2556607
M. Wt: 193.25
InChI Key: IZZFGAOWMDPBNZ-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its molecular formula, structure, and possibly its molar mass. It may also include the type of compound it is (for example, an amino acid, a carbohydrate, etc.) and its role or function if it is commonly found in biological or chemical systems .


Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. This could include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, oxidation states, and types of reactions it undergoes .

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and environmental impact. It might also include precautions that need to be taken when handling the compound .

Future Directions

This would involve a discussion of open questions or future research directions. For example, if the compound has medicinal properties, future research might involve improving its efficacy or reducing its side effects .

properties

IUPAC Name

3-(cyclopentylamino)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13-7-6-11-9(10(13)14)12-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZFGAOWMDPBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentylamino)-1-methyl-1,2-dihydropyrazin-2-one

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